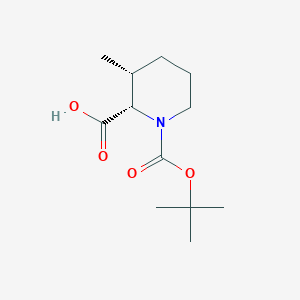
cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester
説明
科学的研究の応用
Synthesis and Structural Studies
- The cis and trans isomers of compounds related to cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester have been synthesized, with their three-dimensional structures determined through IR and UV spectra studies. This research helps in understanding the relationship between the structure and reactivity of stereoisomeric piperidines (Unkovskii et al., 1973).
Applications in Alkaloid Synthesis
- This compound has been used in the stereoselective synthesis of biologically active alkaloids like sedridine and coniine, demonstrating its versatility as a chiral building block (Passarella et al., 2005).
Intermediate for Nociceptin Antagonists
- An efficient synthesis method has been developed for an intermediate useful in the synthesis of nociceptin antagonists, showing its potential in medicinal chemistry (Jona et al., 2009).
Asymmetric Synthesis for Protein Kinase Inhibitors
- Asymmetric synthesis approaches using related compounds have been developed for key intermediates in the synthesis of CP-690550, a potent protein kinase inhibitor (Hao et al., 2011).
Building Block for Complex Molecules
- The compound serves as a building block for synthesizing complex molecules, such as 4-hydroxypipecolate and 4-hydroxylysine derivatives, which have applications in various chemical syntheses (Marin et al., 2004).
作用機序
Target of Action
The primary targets of cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester are NMDA, AMPA, and kainate ionotropic receptors . These receptors play a crucial role in the transmission of excitatory signals in the nervous system.
Mode of Action
This compound acts as a non-specific antagonist for NMDA, AMPA, and kainate ionotropic receptors . It also serves as a partial agonist for NMDA receptors . This means it can bind to these receptors and block their activity, thereby inhibiting excitatory synaptic transmissions .
生化学分析
Biochemical Properties
Cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors, and as a partial agonist for NMDA receptors . These interactions suggest that this compound can modulate excitatory synaptic transmissions, potentially influencing neurotransmission and neural signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with NMDA receptors can affect calcium influx and downstream signaling cascades, leading to changes in gene expression and metabolic activity within the cell . These effects highlight the compound’s potential impact on neural cells and other cell types involved in excitatory neurotransmission.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to NMDA, AMPA, and kainate receptors, modulating their activity and influencing synaptic transmission . Additionally, the compound may inhibit or activate certain enzymes, leading to changes in cellular processes and gene expression. Understanding these molecular interactions is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although its stability may be influenced by environmental conditions such as temperature and pH . Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of temporal dynamics in its biochemical analysis.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can modulate synaptic transmission without causing significant toxicity . Higher doses may lead to adverse effects, including neurotoxicity and disruptions in normal cellular processes. Understanding the dosage-dependent effects of the compound is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways can influence its bioavailability and efficacy, as well as its potential side effects . Studying these pathways provides insights into how the compound is processed within biological systems and its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different tissues . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
特性
IUPAC Name |
(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-6-5-7-13(9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOHPFVTEILYQF-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



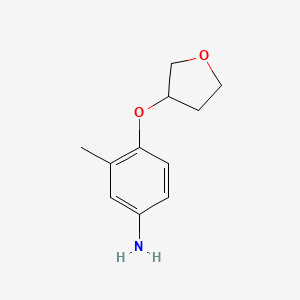
![Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate](/img/structure/B1428960.png)

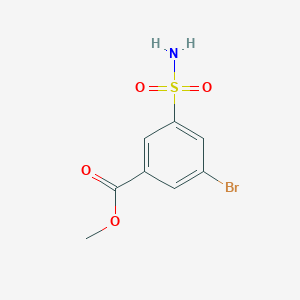
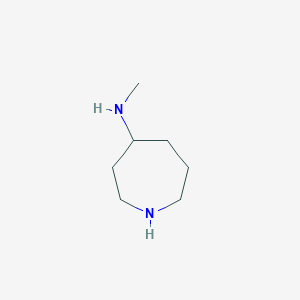
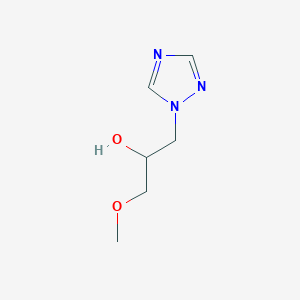

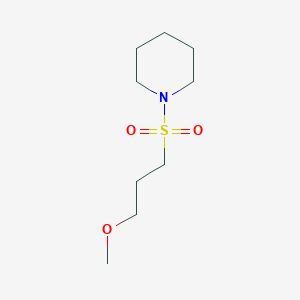
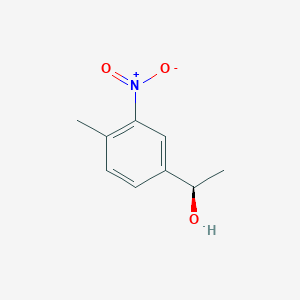
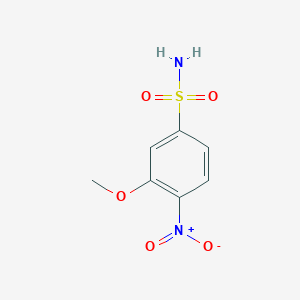
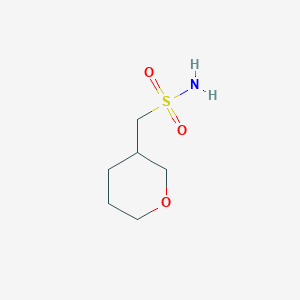
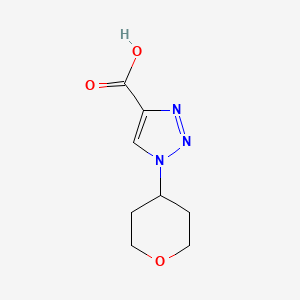
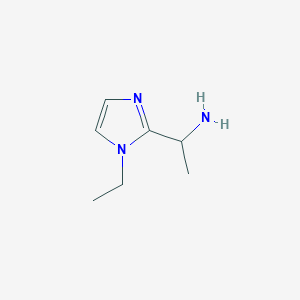
![2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid](/img/structure/B1428980.png)